4-Chlorocyclohexene
Overview
Description
4-Chlorocyclohexene is an organic compound with the molecular formula C6H9Cl . It has an average mass of 116.589 Da and a monoisotopic mass of 116.039276 Da .
Synthesis Analysis
The synthesis of 4-chlorocyclohexene from 1,4-cyclohexadiene and hydrogen chloride has been investigated . When hydrogen chloride was bubbled through the reaction mixture consisting of 1,4-cyclohexadiene 6.0 g, zinc chloride 0.6 g, and glacial acetic acid 4.5 g at 20°C for seven hours, the products were 4-chlorocyclohexene (75%), dichlorocyclohexanes (21%) and 1,4-cyclohexadiene (4%) .
Molecular Structure Analysis
The molecular structure of 4-Chlorocyclohexene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The gas-phase thermal decompositions of 4-chlorocyclohexene in the temperature range 320–370 °C are homogeneous and unimolecular . Also, when 4-chlorocyclohexene reacted with 65% sulfuric acid at 60°C for four hours, the products were mainly cis - and trans -isomers of 3-and 4-chlorocyclohexanols .
Physical And Chemical Properties Analysis
4-Chlorocyclohexene has a boiling point of 142 °C and a melting point of -44 °C . It has a density of 1 g/mL at 25 °C . The critical temperature, critical pressure, and other thermophysical properties of 4-chlorocyclohexene have been critically evaluated .
Scientific Research Applications
Organic Synthesis
4-Chlorocyclohexene serves as an intermediate in organic synthesis, particularly in the preparation of other cyclohexene derivatives. Its reactivity due to the presence of a chloro substituent allows for further functionalization. For example, it can undergo dehydrohalogenation to form cyclohexene or react with nucleophiles in substitution reactions .
Medicinal Chemistry
In medicinal chemistry, 4-Chlorocyclohexene can be used as a building block for synthesizing various pharmacologically active molecules. Its structure can be incorporated into larger, more complex compounds that may exhibit therapeutic properties .
Polymer Chemistry
4-Chlorocyclohexene may be utilized in the synthesis of certain polymers. Its ability to participate in various chemical reactions makes it a potential monomer that can be polymerized or copolymerized to create novel materials with desirable properties .
Analytical Chemistry
In analytical chemistry, 4-Chlorocyclohexene can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical signature helps in the calibration of instruments and aids in the identification of similar compounds in mixtures .
Environmental Impact Studies
The environmental impact of chemicals like 4-Chlorocyclohexene is a critical area of study. Researchers may investigate its breakdown products, persistence in the environment, and potential bioaccumulation to assess its environmental footprint .
Safety and Handling Protocols
4-Chlorocyclohexene’s safety data is essential for handling and storage in laboratory settings. Understanding its physical and chemical properties ensures proper safety measures are taken to prevent accidents and exposure .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chlorocyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVDTXDSDVLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918791 | |
Record name | 4-Chlorocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocyclohexene | |
CAS RN |
930-65-4 | |
Record name | 4-Chlorocyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorocyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the double bond in chlorocyclohexenes influence their thermal decomposition?
A: Research indicates that the position of the double bond relative to the chlorine atom in chlorocyclohexenes significantly impacts their thermal decomposition rate. While a β double bond shows no significant effect, an α double bond can increase the rate of hydrogen chloride elimination by approximately 100-fold. This difference highlights the importance of structural considerations in predicting the reactivity of these compounds. []
Q2: Can 4-chlorocyclohexene be synthesized efficiently, and what are the main byproducts?
A: A study investigating the synthesis of 4-chlorocyclohexene from 1,4-cyclohexadiene and hydrogen chloride found that using zinc chloride as a catalyst and glacial acetic acid as a solvent led to a 75% yield of 4-chlorocyclohexene. The main byproducts were dichlorocyclohexanes (21%) and unreacted 1,4-cyclohexadiene (4%). This method offers a relatively efficient route for 4-chlorocyclohexene synthesis. []
Q3: Have there been any theoretical studies on the elimination kinetics of 4-chlorocyclohexene?
A: Yes, theoretical calculations have been employed to investigate the gas-phase elimination kinetics of 4-chlorocyclohexene. This research likely explored the reaction mechanisms and energy barriers involved in the elimination of hydrogen chloride from the molecule, providing valuable insights into its reactivity and potential applications. []
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